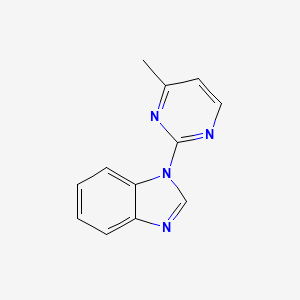

1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-6-7-13-12(15-9)16-8-14-10-4-2-3-5-11(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUCEPFJQIYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 1,3-benzodiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole exhibits moderate inhibitory activity against cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. This suggests potential applications in cancer therapy by disrupting cell proliferation pathways.

- Mechanisms of action may involve enzyme inhibition and modulation of receptor activity, contributing to its anticancer properties.

-

Antimicrobial Properties :

- The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes essential for bacterial survival.

-

Enzyme Inhibition :

- It may interact with enzymes such as tyrosine kinases, leading to disrupted cellular signaling pathways involved in cancer progression.

Materials Science Applications

The unique structural properties of this compound make it suitable for developing advanced materials:

- Organic Semiconductors : Its electronic properties allow for potential applications in organic electronics.

- Light Emitting Diodes (LEDs) : The compound's ability to emit light upon excitation suggests applications in optoelectronic devices.

Organic Synthesis Applications

As a valuable building block in organic synthesis, this compound facilitates the development of more complex heterocyclic compounds:

- It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, enhancing the efficiency of synthetic methodologies.

Case Studies and Research Findings

Research studies have highlighted the diverse biological activities of this compound:

- Inhibition Studies : A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its ability to inhibit CDKs effectively, suggesting its potential as a lead compound for developing anti-cancer drugs.

- Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed significant effectiveness against various bacterial strains, supporting its use as a therapeutic agent against infections.

- Mechanistic Insights : Studies have explored the mechanisms by which this compound interacts with molecular targets, providing insights into its potential therapeutic applications in both oncology and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation. Additionally, its binding to DNA or RNA can interfere with nucleic acid synthesis and function, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity and Solubility : Pyrimidine-substituted benzimidazoles (e.g., compound 11) typically display moderate lipophilicity (logP ~2.5–3.5), enhancing membrane permeability but requiring formulation optimization for solubility .

- Chirality : Enantiomeric purity (>98% ee) was achieved for compound 11 via chiral SFC chromatography, critical for avoiding off-target effects in drug development .

Data Tables

Table 1: Comparative Binding Affinities of Benzimidazole Derivatives

Biological Activity

1-(4-Methylpyrimidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a 4-methylpyrimidin-2-yl group , which enhances its lipophilicity and solubility in organic solvents. This structural uniqueness contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : A study found that the compound exhibits moderate inhibitory activity against CDKs, which are crucial for cell cycle regulation. This suggests potential applications in cancer therapy by disrupting cell proliferation pathways.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism may involve enzyme inhibition and modulation of receptor activity.

- Interaction with Enzymes and Receptors : The compound may interact with specific molecular targets such as tyrosine kinases, leading to disrupted cellular signaling pathways involved in cancer progression.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies. In vitro cytotoxicity assays have demonstrated its effectiveness against several human tumor cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HepG2 | 25.3 |

| HCT116 | 30.7 |

| MCF7 | 28.5 |

These findings suggest that the compound could serve as a lead for developing new anticancer drugs .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results indicate that this compound could be effective in treating infections caused by these pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on CDK Inhibition : A publication in "Bioorganic & Medicinal Chemistry Letters" highlighted the moderate inhibitory effects on CDKs, suggesting further investigation into its role as an anticancer agent.

- Antimicrobial Evaluation : Research demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds revealed that modifications to the pyrimidine or benzodiazole moieties could enhance or diminish biological activity, providing insights into optimizing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole and its derivatives?

- Methodological Answer : A common approach involves condensation reactions between 1,2-phenylenediamine and substituted aldehydes under acidic conditions. Microwave-assisted synthesis (e.g., using 0.05% HCl in ethanol at controlled temperatures) significantly improves reaction efficiency and purity . For aryl-substituted analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as demonstrated in derivatives like 9a–9e with yields validated via NMR and elemental analysis .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

- NMR (1H/13C) : Confirm substituent positions (e.g., aromatic protons in the 7.0–8.5 ppm range) and methylpyrimidine integration .

- X-ray Crystallography : Resolve crystal packing and molecular geometry using SHELX programs, which are robust for small-molecule refinement .

Q. What are the preliminary steps to assess the compound’s biological activity?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using standardized assays (e.g., MIC tests for antibacterials). Derivatives like 5b ( ) and 9c () showed binding to active sites via molecular docking, suggesting α-glucosidase or protease inhibition as initial targets .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities. For example, compound 9c () exhibited a docking score of −9.2 kcal/mol against α-glucosidase, with key interactions (hydrogen bonds, π-π stacking) identified at the active site . MD simulations (AMBER/CHARMM) further validate stability over 100 ns trajectories, assessing RMSD fluctuations (<2.0 Å) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Validation : Use HPLC (e.g., 95.5% purity in ) to rule out impurities affecting activity .

- Structural Analog Comparison : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylpyrimidine) on IC₅₀ values, as seen in triazole derivatives () .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability .

Q. How does crystallographic data inform the compound’s stability and reactivity?

- Methodological Answer : Analyze dihedral angles and π-π interactions from X-ray data. For example, the title compound in showed a planar pyrazole ring (deviation <0.002 Å) and weak C–H···π interactions (3.7 Å centroid distance), critical for solid-state stability . SHELXL refinement parameters (R₁ < 5%) ensure accuracy in bond-length/angle measurements .

Q. What advanced synthetic techniques improve regioselectivity in heterocyclic functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.